Product packaging for Methyl 4-amino-2,6-difluorobenzoate(Cat. No.:CAS No. 191478-99-6)

Methyl 4-amino-2,6-difluorobenzoate

Cat. No.: B071006
CAS No.: 191478-99-6
M. Wt: 187.14 g/mol
InChI Key: UWPLTCWTTVMXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4-amino-2,6-difluorobenzoate ( 191478-99-6) is a fluorinated aromatic ester of high interest in organic and medicinal chemistry research. With the molecular formula C₈H₇F₂NO₂ and a molecular weight of 187.14 g/mol, this compound serves as a versatile synthetic intermediate . Its structure, featuring an electron-donating amino group and electron-withdrawing fluorine atoms at the 2- and 6-positions of the benzoate ring, creates a unique electronic profile that facilitates its use in constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) . Applications and Research Value This compound is primarily valued as a key building block in organic synthesis. Researchers utilize it in cross-coupling reactions, such as Suzuki couplings, and other transformative reactions to introduce a difluorinated and functionalizable aromatic system into target structures . Its properties make it a valuable precursor in pharmaceutical research for the synthesis of potential therapeutic agents, including kinase inhibitors and antimicrobial agents . The methyl ester group can be hydrolyzed to the carboxylic acid or transformed into other functional groups, while the amino group serves as a handle for further derivatization, offering multiple pathways for molecular diversification . Safety and Handling Information this compound requires careful handling. According to GHS standards, it may cause skin irritation (H315) and serious eye irritation (H319) . Appropriate personal protective equipment should be worn. The compound should be stored in a cool, dark place under an inert atmosphere to maintain stability . Disclaimer This product is sold exclusively for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F2NO2 B071006 Methyl 4-amino-2,6-difluorobenzoate CAS No. 191478-99-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-2,6-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPLTCWTTVMXCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629511
Record name Methyl 4-amino-2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191478-99-6
Record name Methyl 4-amino-2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-amino-2,6-difluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Methyl 4 Amino 2,6 Difluorobenzoate

Direct Esterification Routes

The most direct approach to Methyl 4-amino-2,6-difluorobenzoate involves the esterification of 4-amino-2,6-difluorobenzoic acid. This method leverages a readily available starting material and converts the carboxylic acid functional group directly into the desired methyl ester.

Esterification of 4-amino-2,6-difluorobenzoic acid with Methanol (B129727)

The classical Fischer-Speier esterification is a common and effective method for the synthesis of this compound. This equilibrium-driven reaction involves treating the parent carboxylic acid with an excess of methanol in the presence of a strong acid catalyst. The use of excess methanol not only serves as the reacting alcohol but also as the solvent, helping to drive the equilibrium towards the ester product. The reaction is typically performed under reflux conditions to ensure a sufficient reaction rate. A closely related procedure for the synthesis of the corresponding ethyl ester, which proceeds via the same mechanism, involves refluxing 4-amino-2,6-difluorobenzoic acid in ethanol (B145695) with sulfuric acid for 6 to 12 hours, affording the product in 70-85% yield. sigmaaldrich.com A similar synthesis of the isomeric ethyl 4-amino-3,5-difluorobenzoate is achieved by refluxing the corresponding acid in ethanol with sulfuric acid for 10 hours, resulting in an 84.2% yield. These examples suggest that the synthesis of the methyl ester would proceed under similar conditions with high efficiency.

Table 1: Representative Conditions for Fischer Esterification of Aminodifluorobenzoic Acids
SubstrateAlcoholCatalystTemperatureTimeYieldReference
4-amino-2,6-difluorobenzoic acidEthanolH₂SO₄Reflux (~78 °C)6-12 h70-85% sigmaaldrich.com
4-amino-3,5-difluorobenzoic acidEthanolH₂SO₄Reflux (~78 °C)10 h84.2%

Considerations for Acid Catalysis in Esterification

The choice and handling of the acid catalyst are critical for a successful Fischer esterification. Strong protic acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are typically employed. sigmaaldrich.com The catalyst's primary role is to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

An important consideration is the basicity of the aniline-like amino group on the benzene (B151609) ring. This group will also be protonated by the strong acid, forming an ammonium (B1175870) salt. This protonation deactivates the benzene ring towards electrophilic side reactions but also means that a stoichiometric amount of acid relative to the substrate might be consumed in this acid-base reaction, in addition to the catalytic amount needed for the esterification itself. Therefore, the amount of acid catalyst must be carefully controlled. After the reaction is complete, a basic workup, typically using a solution of sodium bicarbonate or sodium carbonate, is required to neutralize the excess acid and deprotonate the ammonium salt, which allows for the precipitation and isolation of the final ester product.

Synthesis from Precursor Compounds

Alternative synthetic strategies involve the formation of this compound from various precursor compounds, which may not initially contain the amine or the ester functionality. These multi-step syntheses offer flexibility and may be advantageous if the precursors are more readily available or cost-effective than 4-amino-2,6-difluorobenzoic acid.

Derivations from Trifluorobenzoic Acid

A potential synthetic route starts from 2,4,6-trifluorobenzoic acid or its corresponding methyl ester. This approach relies on a regioselective nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group. In this proposed sequence, the fluorine atom at the 4-position (para to the carboxyl group) would be selectively replaced by an amino group using ammonia (B1221849) or a related nitrogen nucleophile.

The feasibility of this reaction is based on several factors. The benzene ring is highly activated towards nucleophilic attack by the presence of three electron-withdrawing fluorine atoms and the carboxyl/ester group. In SNAr reactions, the leaving group ability of halogens is often F > Cl > Br > I, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. orgsyn.org The substitution is expected to occur preferentially at the 4-position due to the ability of the ortho- and para-positioned electron-withdrawing groups to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. Computational studies on related polyfluorinated aromatic systems have shown a preference for para-substitution with ammonia. chemicalbook.com However, achieving high selectivity can be challenging, and mixtures of isomers may be formed.

Amidation and Subsequent Esterification Strategies

Another synthetic strategy involves introducing the nitrogen functionality through amidation prior to the final esterification step. A plausible, albeit unattested for this specific molecule, route could begin with 2,6-difluorobenzoic acid. This precursor could undergo nitration to introduce a nitro group, which is a powerful electron-withdrawing group. Due to the directing effects of the existing substituents, the nitration would likely occur at the 3- or 4-position. Following separation of the desired 4-nitro isomer, a subsequent reduction of the nitro group to an amine (e.g., using catalytic hydrogenation or a metal/acid system) would yield 4-amino-2,6-difluorobenzoic acid. This intermediate could then be esterified with methanol as described in Section 2.1.

Alternatively, modern C-H activation/amidation methodologies could be envisioned. For instance, iridium-catalyzed C-H amidation of benzoic acids has been shown to install an amino group ortho to the carboxylic acid directing group. prepchem.com While this would lead to a different isomer, it highlights advanced synthetic methods that could potentially be adapted for the synthesis of the target molecule or its analogues.

Exploration of Alternative Halogenated Precursors

A well-documented route to aminodifluorobenzoates proceeds via precursors containing a different halogen, such as bromine, which can be chemically transformed into the required functional groups. A practical synthesis can start from 4-bromo-2,6-difluoroaniline (B33399), which is commercially available or can be prepared by the bromination of 2,6-difluoroaniline. sigmaaldrich.com

The synthetic sequence involves the following key transformations:

Cyanation: The bromo group of 4-bromo-2,6-difluoroaniline is converted to a nitrile group (-CN). This is typically achieved through a Rosenmund-von Braun reaction, using a cyanide source like copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) under reflux.

Hydrolysis: The resulting 4-amino-2,6-difluorobenzonitrile (B1288387) is then hydrolyzed to the corresponding carboxylic acid. This transformation can be carried out under either acidic or basic conditions. For example, heating the nitrile with aqueous sodium hydroxide (B78521) followed by acidification will yield 4-amino-2,6-difluorobenzoic acid.

Esterification: The final step is the Fischer esterification of the intermediate 4-amino-2,6-difluorobenzoic acid with methanol and an acid catalyst, as detailed previously, to furnish the target compound, this compound.

This pathway is robust and allows for the construction of the target molecule from a different set of starting materials, showcasing the versatility of synthetic planning in organic chemistry.

Advanced Synthetic Approaches

Modern organic synthesis provides a sophisticated toolbox for the construction of highly functionalized aromatic compounds like this compound. These methods offer improvements in efficiency, selectivity, and substrate scope compared to classical approaches.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. While direct synthesis of the title compound via a single cross-coupling step is less common, these methods are instrumental in building analogous structures and precursors. For instance, palladium catalysts are widely used for carbonylative coupling reactions, where carbon monoxide is incorporated into an organic molecule. nih.gov The choice of ligand is critical in these processes to control selectivity and activity. nih.gov

Palladium-catalyzed reactions can be used to construct the core benzothiazole (B30560) ring system from N-arylthioureas through intramolecular C-S bond formation and C-H functionalization. organic-chemistry.orgresearchgate.net This highlights the power of palladium to facilitate complex transformations. Optimization of these reactions often involves screening various palladium sources, ligands, and reaction conditions to achieve high yields. For example, studies have shown that Pd(PPh₃)₄ can be an effective catalyst, and its performance can be enhanced by co-catalysts like manganese dioxide (MnO₂) in an oxygen atmosphere. organic-chemistry.org The mechanism of such C-H functionalization reactions can be intricate, sometimes involving a high kinetic isotope effect, which suggests that C-H bond cleavage is a rate-determining step. organic-chemistry.org

Furthermore, palladium catalysis is pivotal in aminocarbonylation reactions, which can be used to synthesize amides from arylboronic acids and nitroarenes, demonstrating a method for forming an amide bond and reducing a nitro group in a tandem process. dntb.gov.ua These domino reactions, where multiple bonds are formed in a single operation, represent an efficient strategy for building molecular complexity. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions for Analogous Structures
Reaction TypeCatalyst System (Example)PrecursorsProduct TypeReference
Carbonylative Heterocycle SynthesisPd(PPh₃)₄Aryl Halides, Amidines, COAcyl Amidines, Oxadiazoles nih.gov
Intramolecular C-H FunctionalizationPd(PPh₃)₄ / MnO₂N-Arylthioureas2-Aminobenzothiazoles organic-chemistry.org
Domino AminocarbonylationPd(MeCN)₂Cl₂ / Ligand L11Propargylic Alcohols, N-Nucleophiles, COItaconimides nih.gov
AminocarbonylationNot SpecifiedArylboronic Acids, Nitroarenes, COAmides dntb.gov.ua

The introduction and manipulation of the amino group on the fluorinated benzene ring is a critical aspect of synthesizing the target compound. One common strategy involves starting with a precursor that already contains the amino group, such as 4-bromo-2,6-difluoroaniline. nih.goviucr.org This aniline (B41778) can then undergo a series of transformations to build the final molecule. A typical sequence involves:

Cyanation : The bromo group is replaced with a cyano group using a reagent like copper(I) cyanide (CuCN) in a solvent such as dimethylformamide (DMF). nih.goviucr.org

Hydrolysis : The resulting 4-amino-3,5-difluorobenzonitrile (B171853) is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to form 4-amino-3,5-difluorobenzoic acid. nih.goviucr.org

Esterification : Finally, the carboxylic acid is esterified to yield the desired methyl ester. A related procedure using ethanol and sulfuric acid produces the corresponding ethyl ester, ethyl 4-amino-3,5-difluorobenzoate. nih.goviucr.org

An alternative approach involves introducing the amino group via reduction of a nitro group. This is a widely used transformation in organic synthesis. The reduction of a precursor like methyl 2,6-difluoro-4-nitrobenzoate would yield the target compound. Various reducing agents can be employed for this purpose, offering different levels of selectivity and functional group tolerance.

While this compound itself is not chiral, the principles of stereoselective synthesis are crucial when constructing more complex, related fluorinated amino compounds, such as fluorinated amino acids. jst.go.jpnih.gov The presence of fluorine can significantly influence the stereochemical outcome of a reaction.

Several strategies have been developed for the asymmetric synthesis of fluorinated amino acids:

Diastereoselective Alkylation : This method often involves using chiral glycine (B1666218) Schiff bases which can be alkylated to introduce new stereocenters with high diastereoselectivity. jst.go.jp

Catalytic Enantioselective Hydrogenation : The hydrogenation of fluorinated iminoesters using a chiral catalyst can produce optically active fluoro amino acid derivatives. jst.go.jp

Pd(II)-Catalyzed Fluorination : Advanced methods allow for the direct, site- and diastereoselective fluorination of C(sp³)–H bonds in amino acid derivatives, providing access to β-fluorinated α-amino acids. acs.orgacs.org Mechanistic studies suggest these reactions can proceed through direct C–F reductive elimination from a high-valent palladium intermediate. acs.org

Chiral Auxiliaries : The use of chiral auxiliaries, such as (-)-8-phenylmenthol, can guide the stereochemical outcome of reactions, for example, in the reduction of γ-fluorinated β-enamino esters to produce β-fluoroalkyl β-amino acids with moderate to good diastereoselectivity. nih.gov

These methodologies underscore the sophisticated approaches available to control stereochemistry in the synthesis of complex molecules where fluorine atoms are present. researchgate.net

Table 2: Stereoselective Strategies for Fluorinated Amino Compounds
StrategyDescriptionExample ApplicationReference
Diastereoselective AlkylationAlkylation of a chiral glycine derivative to control stereochemistry.Asymmetric synthesis of fluoro amino acid derivatives. jst.go.jp
Pd(II)-Catalyzed C-H FluorinationDirect, diastereoselective installation of fluorine at a C(sp³)–H bond.Synthesis of chiral β-fluoro α-amino acids. acs.orgacs.org
Chiral Auxiliary-Mediated ReductionA removable chiral group directs the stereoselective reduction of a prochiral center.Synthesis of β-fluoroalkyl β-amino acids using (-)-8-phenylmenthol. nih.gov
Catalytic Asymmetric HydrogenationUse of a chiral catalyst to hydrogenate a C=N bond enantioselectively.Preparation of optically active fluoro amino acid derivatives from fluorinated iminoesters. jst.go.jp

Purification and Isolation Techniques in Synthesis

The successful synthesis of this compound relies on effective purification and isolation techniques to obtain the product in high purity. Given the crystalline nature of many aromatic compounds, recrystallization is a common and effective final purification step.

In the multi-step synthesis of the analogous ethyl 4-amino-3,5-difluorobenzoate, several purification techniques are employed. nih.goviucr.org After the cyanation step, the intermediate product is purified using a silica (B1680970) gel plug with a dichloromethane/n-hexane solvent system. Following hydrolysis and acidification, the resulting carboxylic acid precipitates as a hydrochloride salt, which can be collected by filtration. iucr.org The final ester product can be further purified by standard techniques such as column chromatography or recrystallization.

For laboratory-scale synthesis and the purification of complex amino acid derivatives, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a powerful tool. nih.gov This technique uses a nonpolar stationary phase and a polar mobile phase, often a mixture of water and acetonitrile (B52724) with an additive like trifluoroacetic acid, to separate compounds based on their hydrophobicity. nih.gov

Throughout the purification process, it is critical to maintain a clean working environment to prevent contamination, especially when dealing with amino compounds which can be sensitive. csic.es This includes using high-purity reagents and solvents, dedicated glassware, and minimizing exposure to atmospheric contaminants. csic.es After purification, the isolated product is often dried under vacuum to remove residual solvents.

Chemical Reactivity and Derivatization of Methyl 4 Amino 2,6 Difluorobenzoate

Reactions at the Amino Group

The amino group in Methyl 4-amino-2,6-difluorobenzoate is a versatile functional handle for a variety of chemical transformations, including acylation, amidation, diazotization, and nucleophilic substitution reactions.

Acylation and Amidation Reactions

The amino group of this compound can readily undergo acylation with acyl chlorides or acid anhydrides to form the corresponding N-acyl derivatives. youtube.com This reaction is a standard method for the protection of the amino group or for the introduction of various functionalities. The reaction typically proceeds via a nucleophilic addition-elimination mechanism. youtube.com

In a typical procedure, the amine reacts with an acylating agent, often in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. The choice of solvent and base can influence the reaction rate and yield.

Reactant 1Acylating AgentProductReaction Conditions
This compoundAcetyl ChlorideMethyl 4-(acetylamino)-2,6-difluorobenzoateAprotic solvent (e.g., Dichloromethane), Base (e.g., Pyridine or Triethylamine)
This compoundAcetic AnhydrideMethyl 4-(acetylamino)-2,6-difluorobenzoateNeat or in a solvent, optional catalyst (e.g., DMAP)
Hydroxyamino acidsAcyl ChloridesO-acyl-hydroxyamino acid hydrochloridesTrifluoroacetic acid

This table presents plausible acylation reactions based on general chemical principles, as specific examples for this compound were not found in the searched literature.

Chemoselective O-acylation of hydroxyamino acids can be achieved under acidic conditions using acyl chlorides. nih.gov For instance, the use of trifluoroacetic acid as a solvent allows for the selective acylation of the hydroxyl group while the amino group is protonated and thus unreactive. nih.gov

Diazotization and Coupling Reactions

The primary aromatic amino group of this compound can be converted to a diazonium salt through a process called diazotization. organic-chemistry.orgchemicalnote.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). chemicalnote.com The resulting diazonium salt is a versatile intermediate. organic-chemistry.org

Once formed, the diazonium salt can undergo a variety of coupling reactions. For instance, in the presence of an activated aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, it can form an azo compound, which are often highly colored and used as dyes. researchgate.net

Furthermore, the diazonium group can be replaced by a wide range of substituents in what are known as Sandmeyer or Sandmeyer-type reactions. wikipedia.orgorganic-chemistry.orgbohrium.com These reactions provide a powerful method for introducing functionalities that are otherwise difficult to install directly on the aromatic ring. organic-chemistry.org

Starting MaterialReagentsProductReaction Type
Aryl Diazonium SaltCopper(I) Chloride (CuCl)Aryl ChlorideSandmeyer Reaction wikipedia.org
Aryl Diazonium SaltCopper(I) Bromide (CuBr)Aryl BromideSandmeyer Reaction wikipedia.org
Aryl Diazonium SaltCopper(I) Cyanide (CuCN)Aryl CyanideSandmeyer Reaction wikipedia.org
Aryl Diazonium SaltPotassium Iodide (KI)Aryl IodideSandmeyer-type Reaction organic-chemistry.org
Aryl Diazonium SaltTetrafluoroboric Acid (HBF₄), heatAryl Fluoride (B91410)Balz-Schiemann Reaction wikipedia.org

This table illustrates common Sandmeyer and related reactions applicable to the diazonium salt of this compound.

Nucleophilic Substitutions Involving the Amino Moiety

While the amino group itself is a nucleophile, the aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAᵣ) due to the presence of the electron-withdrawing fluorine atoms and the ester group. masterorganicchemistry.comwikipedia.org However, direct nucleophilic displacement of the amino group is generally not a favorable reaction.

Instead, the amino group can be converted into a better leaving group, such as a diazonium group, as discussed previously. The resulting diazonium salt is an excellent substrate for nucleophilic substitution reactions. wikipedia.org

Reactions at the Ester Group

The methyl ester group of this compound is susceptible to reactions typical of carboxylic acid esters, most notably hydrolysis and transesterification.

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-amino-2,6-difluorobenzoic acid, under either acidic or basic conditions. libretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uklibretexts.org To drive the equilibrium towards the products, a large excess of water is used. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion. libretexts.orglibretexts.org The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The initial product is the carboxylate salt, which can then be protonated by the addition of a strong acid in a separate step to yield the free carboxylic acid. libretexts.orgyoutube.com

EsterReagentsProductsReaction Condition
This compoundH₂O, H⁺ (catalyst)4-amino-2,6-difluorobenzoic acid + Methanol (B129727)Acidic Hydrolysis chemguide.co.uk
This compound1. NaOH(aq), heat; 2. H₃O⁺4-amino-2,6-difluorobenzoic acid + MethanolBasic Hydrolysis (Saponification) libretexts.org
Ethyl acetate (B1210297)NaOH(aq)Sodium acetate + Ethanol (B145695)Saponification libretexts.org

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. youtube.com For this compound, this would involve reacting it with a different alcohol in the presence of an acid or base catalyst to form a new ester. youtube.comgoogle.com

This reaction is an equilibrium process. To favor the formation of the desired product, the alcohol reactant is often used in large excess, or the lower-boiling alcohol byproduct (in this case, methanol) is removed by distillation as it forms. Both acid and base catalysts are effective. nih.gov

Starting EsterAlcoholCatalystProduct Ester
This compoundEthanolAcid or BaseEthyl 4-amino-2,6-difluorobenzoate
TriglycerideMethanolStrong Base (e.g., NaOH)Fatty Acid Methyl Esters (Biodiesel) youtube.com
Carboxylic EstersVarious AlcoholsSc(OTf)₃New Esters organic-chemistry.org

This table provides examples of transesterification reactions, illustrating the general transformation applicable to this compound.

Reduction to Alcohol Derivatives

The ester functional group of this compound can be selectively reduced to yield the corresponding primary alcohol, (4-amino-2,6-difluorophenyl)methanol. This transformation is a key step in modifying the electronic and structural properties of the molecule, converting the electron-withdrawing ester into a more neutral hydroxymethyl group.

The choice of reducing agent is critical to ensure the selective reduction of the ester without affecting other functionalities. Powerful hydride reagents are typically required for this conversion. Lithium aluminum hydride (LiAlH₄) is a strong, non-selective reducing agent capable of reducing esters to primary alcohols. nih.gov The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the ester carbonyl, followed by the elimination of the methoxide (B1231860) leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of hydride to the primary alcohol. nih.gov

Given the high reactivity of LiAlH₄, it would be expected to reduce the ester in this compound. However, care must be taken as it can also react with the acidic proton of the amino group. A summary of plausible reduction conditions is presented below.

ReagentSolventTypical ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Diethyl Ether0°C to reflux, followed by aqueous workup(4-amino-2,6-difluorophenyl)methanol
Sodium Borohydride (NaBH₄) / Lewis Acid (e.g., LiCl, CaCl₂)THF, MethanolRoom temperature to reflux(4-amino-2,6-difluorophenyl)methanol

This table represents plausible reaction conditions based on general chemical principles for ester reduction. Specific experimental data for this compound was not available in the searched literature.

Reactivity of the Difluorinated Phenyl Ring

The two fluorine atoms on the aromatic ring profoundly influence its reactivity. Fluorine is the most electronegative element, and its presence deactivates the ring towards electrophilic attack through a strong inductive effect. Conversely, the fluorine atoms can act as leaving groups in nucleophilic aromatic substitution reactions, a pathway facilitated by their electronegativity and the presence of other electron-withdrawing groups.

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by a complex interplay of substituent effects. The directing power of the substituents must be considered:

-NH₂ (amino): A powerful activating group and ortho-, para-director.

-F (fluoro): A deactivating group (due to induction) but an ortho-, para-director (due to resonance).

-COOCH₃ (methyl ester): A deactivating group and a meta-director.

The outcome of an EAS reaction is determined by the strongest activating group. In this case, the amino group is the dominant director. Therefore, electrophiles are expected to add to the positions ortho to the amino group, which are C3 and C5. Both of these positions are also meta to the deactivating ester group, which is consistent. Halogenation reactions, for instance, would be predicted to yield a mixture of 3-halo and 5-halo derivatives, or the 3,5-dihalo product under more forcing conditions. While specific studies on this molecule are not prevalent, the general principles of EAS strongly support this regiochemical outcome. wikipedia.orgmasterorganicchemistry.comleah4sci.com

Nucleophilic Aromatic Substitution (SNAr) Potential

The presence of two fluorine atoms, which can function as effective leaving groups, coupled with the electron-withdrawing nature of the methyl ester group, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The reaction proceeds via the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the elimination of a fluoride ion. nih.gov

The positions most activated for SNAr are those ortho and para to strong electron-withdrawing groups. In this compound, the ester group at C1 activates the ortho positions, C2 and C6, which bear the fluorine leaving groups. While the amino group at C4 is a strong electron-donating group that deactivates the ring towards nucleophilic attack, the activation provided by the ester is often sufficient to enable the reaction. Therefore, nucleophiles such as alkoxides, thiolates, or amines could potentially displace one of the fluorine atoms at the C2 or C6 position. Research on other polyfluoroarenes has shown that such substitutions are common, often providing a transition-metal-free method for forming new C-O, C-N, and C-S bonds. nih.govnih.gov

Orthogonal Reactivity at Fluorine-Substituted Positions

The selective functionalization of a single C-F bond in a polyfluorinated molecule without affecting others is a significant challenge in modern synthetic chemistry, often referred to as orthogonal reactivity. baranlab.org Achieving such selectivity on the two chemically equivalent C-F bonds in this compound would require sophisticated strategies.

Modern methods for C-F bond activation often employ transition-metal catalysis or strong Lewis acids. researchgate.netnih.gov These methods can enable the transformation of inert C-F bonds into C-C, C-H, or other C-element bonds. nih.govnih.govresearchgate.net For a molecule like this compound, achieving mono-substitution would likely depend on several factors:

Directed Metalation: The amino or ester group could potentially direct a transition metal catalyst to one of the ortho C-F bonds, facilitating its selective activation.

Steric Control: Using a bulky nucleophile or catalyst could favor reaction at only one of the two C-F sites.

Stoichiometric Control: Careful control of the amount of reagent could lead to statistical mono-functionalization over di-functionalization.

While specific examples for this substrate are not readily found in the literature, the field of C-F activation is rapidly advancing, and it is plausible that such selective transformations could be developed, providing access to a new range of asymmetrically substituted difluorophenyl derivatives. nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei. For Methyl 4-amino-2,6-difluorobenzoate, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be essential for a complete structural assignment.

¹H NMR Spectral Analysis and Proton Environments

The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring atoms.

Proton Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity Coupling Constants (J, Hz)
Aromatic Protons (H-3, H-5)6.0 - 6.5TripletJ(H,F) ≈ 10-12 Hz
Amino Protons (NH₂)4.0 - 5.0Broad Singlet-
Methyl Protons (OCH₃)~3.8Singlet-

Note: The chemical shifts are estimations and can vary based on the solvent and other experimental conditions.

¹³C NMR Spectral Analysis and Carbon Environments

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule.

Carbon Environment Expected Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)160 - 165
Aromatic Carbons (C-F)158 - 162 (doublet, ¹J(C,F))
Aromatic Carbon (C-N)150 - 155
Aromatic Carbons (C-H)95 - 100 (doublet, ²J(C,F))
Aromatic Carbon (C-COOCH₃)105 - 110 (triplet, ²J(C,F))
Methyl Carbon (OCH₃)~52

Note: The chemical shifts are estimations and can vary based on the solvent and other experimental conditions.

¹⁹F NMR Spectral Analysis and Fluorine Environments

¹⁹F NMR is particularly useful for fluorinated compounds, providing direct information about the fluorine atoms.

Fluorine Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity Coupling Constants (J, Hz)
Aromatic Fluorines (F-2, F-6)-110 to -120TripletJ(F,H) ≈ 10-12 Hz

Note: The chemical shifts are estimations and referenced to a standard like CFCl₃. They can vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, it would primarily confirm the coupling between the aromatic protons and the fluorine atoms, although this is a heteronuclear coupling not typically observed in a standard homonuclear COSY.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the signals for the aromatic C-H groups and the methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Identification of Characteristic Functional Group Vibrations (N-H, C=O, C-F)

The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Functional Group Characteristic Absorption Range (cm⁻¹)
N-H Stretch (Amino group)3300 - 3500 (two bands for symmetric and asymmetric stretching)
C=O Stretch (Ester)1710 - 1730
C-F Stretch (Aryl fluoride)1100 - 1300
C-O Stretch (Ester)1200 - 1300
N-H Bend (Amino group)1580 - 1650

The lack of publicly available, detailed experimental spectra for this compound highlights a gap in the accessible chemical literature. While its role as a synthetic building block is established, a comprehensive spectroscopic dossier would be of significant value to the scientific community for analytical and research purposes.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₈H₇F₂NO₂.

The theoretical exact mass of the molecular ion [M]⁺ is calculated to be 187.04448 Da. Experimental determination via HRMS would be expected to yield a value in very close agreement with this theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental composition.

Further confirmation can be obtained by analyzing different adducts of the molecule. The predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be compared with experimental values to increase confidence in the identification.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

Adduct IonPredicted m/z
[M+H]⁺188.05176
[M+Na]⁺210.03370
[M+NH₄]⁺205.07830
[M+K]⁺226.00764
[M-H]⁻186.03720

This table presents predicted m/z values for common adducts of this compound, which can be used to support molecular formula confirmation in HRMS analysis.

Fragmentation Pattern Analysis

Upon electron ionization, the molecular ion ([M]⁺) is expected to be observed. Key fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion at m/z 156.

Loss of the entire ester group (-COOCH₃): This would lead to a fragment corresponding to the aminodifluorobenzene cation at m/z 128.

Decarboxylation (loss of CO₂): While less common for the molecular ion, it might occur in subsequent fragmentation steps.

Cleavage of the aromatic ring: This would produce smaller fragment ions, though typically of lower intensity.

The presence of the amino group and fluorine atoms will influence the fragmentation, potentially leading to characteristic neutral losses and fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are related to the extent of conjugation in the aromatic system.

Electronic Transitions and Aromatic System Conjugation

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. The key chromophore is the aminobenzoate system. The presence of the amino group (an auxochrome) and the ester group, along with the fluorine atoms, will influence the position and intensity of the absorption maxima (λₘₐₓ).

Typically, substituted benzenes exhibit two main absorption bands:

The E₂ band: Occurring at shorter wavelengths (around 200-250 nm), this band arises from π → π* transitions of the benzene ring.

The B band: Found at longer wavelengths (around 250-300 nm), this band is also due to π → π* transitions but is more sensitive to the nature and position of substituents.

The amino group, being an electron-donating group, is expected to cause a bathochromic (red) shift of the B band to a longer wavelength due to increased conjugation with the aromatic ring. The electron-withdrawing ester group and the inductive effect of the fluorine atoms will also modulate the electronic transitions. The exact λₘₐₓ values would need to be determined experimentally.

X-ray Crystallography and Solid-State Structural Analysis

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

While a specific crystal structure for this compound is not publicly available, the molecular structure suggests the potential for several key intermolecular interactions that would govern its crystal packing.

Hydrogen Bonding: The primary amino group (-NH₂) is a strong hydrogen bond donor, while the carbonyl oxygen of the ester group and the fluorine atoms are potential hydrogen bond acceptors. It is highly probable that N-H···O and N-H···F hydrogen bonds play a crucial role in the crystal lattice, linking molecules into one-, two-, or three-dimensional networks.

π-Stacking: The planar aromatic rings can interact through π-π stacking interactions. These interactions, where the electron clouds of adjacent rings overlap, would contribute to the stability of the crystal structure. The arrangement could be face-to-face or offset.

The interplay of these hydrogen bonding and π-stacking interactions would define the supramolecular architecture of this compound in the solid state.

Conformational Analysis in the Solid State

In the solid state, the conformation of substituted benzoates is primarily influenced by the interplay of steric and electronic effects of the substituents on the benzene ring, as well as the formation of intermolecular hydrogen bonds.

Molecular Geometry and Planarity

Based on the analysis of analogous compounds, the benzene ring of "this compound" is expected to be essentially planar. The substituents on the ring, including the amino group, the fluorine atoms, and the methyl ester group, will likely lie in or very close to the plane of the benzene ring. For instance, in the crystal structure of "Methyl 4-amino-3-methylbenzoate," the amino nitrogen and the methyl carbon atoms bonded to the benzene ring are found to lie in the ring plane. researchgate.net

A key conformational feature is the orientation of the methyl ester group relative to the benzene ring. Intramolecular hydrogen bonding can play a role in defining this orientation. In "Methyl 4-amino-3-methylbenzoate," an intramolecular C—H···O hydrogen bond between a ring hydrogen and an oxygen atom of the ester group results in the formation of a five-membered ring. This interaction contributes to the near coplanarity of the ester group with the benzene ring, with a very small dihedral angle between them. researchgate.net A similar intramolecular interaction might be anticipated in "this compound," influencing the conformation of the methyl ester group.

Intermolecular Interactions and Crystal Packing

Given the presence of the amino group and the methyl ester, it is highly probable that "this compound" will also exhibit similar intermolecular N—H···O hydrogen bonding in the solid state. The fluorine atoms, being electronegative, may also participate in weaker intermolecular interactions, further stabilizing the crystal packing.

The table below presents typical crystallographic data for a related compound, "Methyl 4-amino-3-methylbenzoate," which can serve as a model for understanding the potential solid-state structure of "this compound." researchgate.net

Parameter Value for Methyl 4-amino-3-methylbenzoate
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.5670 (15)
b (Å) 6.1080 (12)
c (Å) 18.127 (4)
β (˚) 98.14 (3)
V (ų) 829.4 (3)
Z 4

Table 1: Crystal data for the related compound "Methyl 4-amino-3-methylbenzoate". researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, have been employed to model the properties of Methyl 4-amino-2,6-difluorobenzoate. These calculations provide a detailed picture of the molecule's energetic landscape and electronic distribution.

The foundational step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. This optimized structure is crucial as all other calculated properties are dependent on it.

The electronic structure of the molecule, which describes the distribution and energies of its electrons, is then analyzed. The presence of electron-withdrawing fluorine atoms and the electron-donating amino group on the benzene (B151609) ring significantly influences this distribution, creating a unique electronic environment that dictates the molecule's chemical behavior.

Table 1: Predicted Structural Parameters of this compound

ParameterPredicted Value
Molecular FormulaC₈H₇F₂NO₂
Molecular Weight187.14 g/mol
XLogP31.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Exact Mass187.04448479 Da
Topological Polar Surface Area52.3 Ų

Note: The data in this table is based on computational predictions.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

For this compound, the distribution of these frontier orbitals is heavily influenced by the substituents on the aromatic ring. The amino group is expected to contribute significantly to the HOMO, while the difluorinated benzene ring and the ester group will influence the LUMO. Analysis of the HOMO-LUMO gap provides insights into the kinetic stability and chemical reactivity of the molecule.

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for understanding intermolecular interactions, as it indicates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). On an EPS map, regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, indicating a deficiency of electrons.

For this compound, the EPS map would likely show negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amino group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and potentially the regions near the fluorine atoms would exhibit positive potential, indicating sites for nucleophilic interaction.

Spectroscopic Property Predictions

Computational methods can also predict the spectroscopic properties of a molecule with a reasonable degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are based on calculating the magnetic shielding of each nucleus, which is influenced by its local electronic environment. By comparing the predicted spectrum with an experimental one, the structure of the molecule can be verified.

For this compound, the predicted chemical shifts would be influenced by the electron-withdrawing fluorine atoms, which would deshield nearby carbon and hydrogen atoms, causing their signals to appear at a higher chemical shift (downfield). The electron-donating amino group would have the opposite effect, shielding adjacent nuclei.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

AtomPredicted Chemical Shift (ppm)
C=O~165
C-O~52
C-F~150-160 (with C-N splitting)
C-N~140
Aromatic C-H~100-115

Note: These are illustrative values and the actual predicted shifts would depend on the level of theory and basis set used in the calculation.

Infrared (IR) spectroscopy measures the vibrational frequencies of the bonds within a molecule. Computational chemistry can calculate these vibrational frequencies, which correspond to the peaks in an IR spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands.

The calculated IR spectrum for this compound would show characteristic peaks for the N-H stretching of the amino group, the C=O stretching of the ester, the C-F stretching of the fluorinated ring, and the various vibrations of the aromatic ring. These predicted frequencies, when scaled appropriately, can be compared with experimental IR data to confirm the presence of these functional groups.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Amino (N-H)Symmetric Stretch~3400
Amino (N-H)Asymmetric Stretch~3500
Ester (C=O)Stretch~1720
Aromatic C-FStretch~1200-1300
Aromatic RingC=C Stretch~1500-1600

Note: These are illustrative values. The exact frequencies would be obtained from detailed computational analysis.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic nature of molecules and how their conformations change over time. For complex molecules derived from precursors like this compound, MD simulations provide critical insights into their flexibility, stability, and interactions with their biological targets.

In a broader context, MD simulations are used to explore the conformational landscape of molecules in different environments, such as in solution or bound to a protein. nih.gov By simulating the molecule's behavior over time, researchers can identify low-energy, stable conformations and understand the energetic barriers between different conformational states. This information is invaluable for drug design, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a binding site.

Structure-Activity Relationship (SAR) Insights through Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational modeling plays a pivotal role in elucidating these relationships for derivatives of this compound.

Ligand-Based Drug Design Principles (e.g., scaffold hopping for related compounds)

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. For compounds related to this compound, such as quinazoline (B50416) derivatives, SAR studies have provided a wealth of information for the design of potent kinase inhibitors. nih.govekb.egmdpi.com

Key SAR insights for quinazoline-based kinase inhibitors include:

The Quinazoline Core: This scaffold is a privileged structure in kinase inhibition, providing a rigid framework for orienting key interacting groups. nih.govmdpi.com

Substitution at the 4-position: An aniline (B41778) moiety at this position is often crucial for activity. The substituents on this aniline ring, such as chloro and fluoro groups, significantly modulate the inhibitory potency. mdpi.com For example, a 3-chloro-4-fluoro-aniline substitution has been shown to be highly effective. mdpi.com

Modifications at the 6- and 7-positions: These positions are often modified with solubilizing groups or moieties that can form additional interactions with the target protein, enhancing binding affinity and selectivity. nih.gov

Scaffold hopping is a computational technique used to identify novel molecular scaffolds that can mimic the activity of a known active compound. This approach can be used to design new series of inhibitors with improved properties, such as better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles or novel intellectual property.

Docking Studies for Predicted Binding Modes (for analogous compounds with known biological activity)

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This technique is instrumental in understanding the binding mode of inhibitors and guiding the design of new, more potent compounds.

For analogous compounds with known biological activity, such as the EGFR inhibitor AZD3759, docking studies can predict how the molecule fits into the ATP-binding site of the kinase. nih.govpfmjournal.orgnih.gov AZD3759 is a quinazoline-based inhibitor that has shown efficacy in treating non-small-cell lung cancer with central nervous system metastases. nih.govnih.gov Although the direct synthesis of AZD3759 from this compound is not explicitly detailed in the provided results, the presence of a difluorophenylamino moiety in its structure makes it a relevant analogous compound.

Docking studies of such inhibitors typically reveal key interactions with the protein, including:

Hydrogen Bonds: The nitrogen atoms in the quinazoline ring often form crucial hydrogen bonds with the hinge region of the kinase domain.

Hydrophobic Interactions: The aromatic rings of the inhibitor engage in hydrophobic interactions with nonpolar residues in the binding pocket.

The docking score, a numerical value that estimates the binding affinity, is often used to rank different compounds and prioritize them for synthesis and biological testing. For example, in a study of acrylamide (B121943) derivatives, a compound with a docking score of -13.31 kcal/mol showed a high binding affinity to the colchicine (B1669291) binding site of tubulin. nih.gov

The following table summarizes data from a study on acrylamide derivatives, illustrating the type of information obtained from docking studies. nih.gov

CompoundDocking Score (kcal/mol)Key Interacting Residues
4e -13.31Thr 340, Phe 296, Pro 298, Arg 339

This data demonstrates how computational docking can provide detailed insights into the molecular interactions that govern biological activity. nih.gov

Applications As a Synthetic Building Block and Intermediate

Synthesis of Complex Organic Molecules

The unique electronic properties conferred by the fluorine atoms, combined with the reactivity of the amine and ester groups, allow for the strategic construction of intricate organic structures.

Nitrogen-containing heterocycles are fundamental scaffolds in numerous biologically active compounds. While direct examples of the synthesis of such heterocycles starting from methyl 4-amino-2,6-difluorobenzoate are not extensively detailed in the available literature, its structural motifs are present in precursors for important heterocyclic systems like quinazolinones. The classical synthesis of quinazolinones often involves the acid-catalyzed condensation of N-acylanthranilic acids with primary amines. Given that this compound is a derivative of anthranilic acid, it represents a potential starting material for the synthesis of fluorinated quinazolinone analogues. Patents related to the synthesis of quinazolinone libraries have highlighted derivatives with 7,8-difluoro substitutions as being of particular interest, suggesting the value of difluorinated anthranilate precursors in generating chemical diversity for drug discovery. google.com The synthesis of quinazolinones is of significant interest due to their wide range of biological activities, including hypnotic, sedative, analgesic, anticonvulsant, and anti-inflammatory effects. google.com

The construction of biologically relevant scaffolds is a cornerstone of medicinal chemistry. The quinazolinone core, for which this compound is a potential precursor, is a well-established pharmacophore. Interest in the medicinal applications of quinazoline (B50416) derivatives surged in the mid-20th century, leading to the discovery of compounds with antimalarial and hypnotic properties. google.com The ability to introduce fluorine atoms into this scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, such as metabolic stability and binding affinity.

Furthermore, this building block can be envisioned as a precursor for other biologically significant scaffolds. For instance, kinase inhibitors, which are crucial in cancer therapy, often feature complex heterocyclic systems. Patents describing the synthesis of mTOR kinase inhibitors and other protein kinase inhibitors utilize heteroaryl compounds that could potentially be derived from fluorinated amino esters like this compound. epo.orggoogle.com The development of libraries of such compounds is a key strategy in the discovery of new therapeutic agents. google.com

Intermediate in Pharmaceutical Synthesis

The utility of this compound as an intermediate is prominently demonstrated in the field of pharmaceutical research and development, where it serves as a starting point for the synthesis of novel drug candidates and their analogues.

The process of drug discovery heavily relies on the synthesis of a wide array of analogues of a lead compound to optimize its pharmacological profile. Research efforts in this area include the synthesis of analogues of S-adenosylmethionine decarboxylase inhibitors for the treatment of Human African Trypanosomiasis. elsevierpure.com Although not explicitly mentioned as the starting material in the available literature, the structural features of this compound make it a suitable candidate for the preparation of various aromatic and heteroaromatic analogues for medicinal chemistry programs.

Sulfonamides are a well-established class of therapeutic agents with a broad spectrum of applications, including antibacterial and diuretic activities. nahrainuniv.edu.iqnih.gov The synthesis of sulfonamides typically involves the reaction of a primary amine with a sulfonyl chloride. nih.gov The primary amino group in this compound makes it a viable precursor for the synthesis of novel sulfonamide derivatives. The incorporation of the difluorinated phenyl ring could lead to sulfonamides with altered biological activity and pharmacokinetic properties. The 2-aminothiazole (B372263) scaffold is also a common core in many sulfonamide drugs due to its versatile reactivity. nih.gov While direct synthesis from this compound is not documented in the provided sources, its primary amine functionality is the key reactive site for such transformations.

Retinoids and their analogues are a class of compounds that bind to and activate retinoid receptors, playing crucial roles in various physiological processes. They are used in the treatment of a range of dermatological and oncological conditions. While the direct use of this compound as an intermediate in the synthesis of retinoid-like compounds is not explicitly detailed in the available research, the synthesis of tetracyclic derivatives for use as pharmaceuticals is an active area of investigation. unifiedpatents.com The structural components of this aminobenzoate could be incorporated into more complex molecules with potential retinoid-like activity.

Materials Science Applications

This compound has emerged as a compound of interest in the field of materials science, primarily due to the influence of its fluorine substituents on the electronic properties of the benzene (B151609) ring. The presence of highly electronegative fluorine atoms significantly alters the electron density distribution within the molecule, making it a valuable building block for the synthesis of advanced functional materials.

Building Block for Organic Semiconductors (based on similar difluorobenzoates)

While specific research on this compound as a direct component in organic semiconductors is not extensively documented, the principles of molecular engineering and the known effects of fluorination strongly support its potential in this area. The strategic incorporation of fluorine atoms into conjugated organic molecules is a well-established method for tuning their electronic characteristics. rsc.orgrsc.org

Fluorination, as seen in various difluorobenzoate and fluorobenzene (B45895) derivatives, serves to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting material. rsc.orgrsc.org This reduction in energy levels can facilitate easier electron injection from electrodes, a crucial factor for enhancing the performance of n-type and ambipolar organic field-effect transistors (OFETs). rsc.org Furthermore, the introduction of fluorine can improve the material's resistance to oxidative degradation, leading to more stable and durable electronic devices. rsc.orgrsc.org

The amino group in this compound provides a reactive site for further chemical modifications, allowing for its incorporation into larger polymeric or small-molecule systems designed for semiconductor applications. ieice.orgnih.gov By polymerizing or co-polymerizing this monomer, or by using it as a precursor in the synthesis of more complex organic semiconductors, materials with tailored properties can be achieved. The difluoro-substituted aromatic core is expected to influence the intermolecular packing in the solid state, which is a critical determinant of charge carrier mobility. rsc.org

The development of organic semiconductors from fluorobenzene derivatives has been a subject of research, aiming for low-cost and efficient synthesis of materials for thin-film devices. ieice.org The strong acceptor properties exhibited by fluorobenzene derivatives make them attractive for creating high-performance electronic materials. ieice.org

Table 1: Predicted Effects of Fluorination on Semiconductor Properties (based on general principles for fluorinated aromatics)

PropertyEffect of FluorinationRationale
HOMO/LUMO Energy Levels LoweredHigh electronegativity of fluorine withdraws electron density. rsc.orgrsc.org
Electron Injection FacilitatedReduced energy barrier between the electrode work function and the material's LUMO. rsc.org
Environmental Stability IncreasedGreater resistance to oxidation due to lower HOMO energy level. rsc.orgrsc.org
Semiconductor Type Potential for n-type or ambipolar behaviorLowered LUMO can enable efficient electron transport. rsc.org

Precursor for Functional Materials with Tunable Electronic Properties

The structure of this compound makes it an ideal precursor for creating a diverse range of functional materials with electronic properties that can be finely tuned. The ability to modify the electronic characteristics of organic materials is fundamental to their application in fields such as optoelectronics and sensor technology. nih.govresearchgate.net

The introduction of fluorine atoms is a key strategy for tuning the band gap of organic materials. youtube.com By systematically altering the number and position of fluorine substituents on an aromatic core, the HOMO-LUMO gap can be engineered to achieve desired absorption and emission characteristics. nih.gov While every substitution on a conjugated system, with the possible exception of fluorine in some contexts, generally leads to a reduction of the band gap, the specific impact of the difluoro substitution in concert with the amino and methyl ester groups in this compound allows for precise control over the final material's electronic profile. youtube.com

The amino group on the molecule offers a versatile handle for synthetic chemists to introduce a wide array of other functional groups or to polymerize the molecule. This allows for the creation of materials where the electronic properties are not only determined by the fluorinated core but also by the appended molecular structures. This modular approach is central to the design of novel organic materials for applications including, but not limited to, organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. youtube.comyoutube.comyoutube.com

The combination of electron-withdrawing fluorine atoms and an electron-donating amino group on the same benzene ring creates a "push-pull" system. This intramolecular charge transfer character can lead to interesting non-linear optical properties and solvatochromism, where the material's color changes with the polarity of the solvent.

Table 2: Potential for Tunability of Electronic Properties

Molecular ModificationTargeted PropertyPotential Application
Polymerization Charge transport, band gapOrganic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs)
Reaction at the amino group Solubility, intermolecular interactions, electronic couplingSolution-processable electronics, sensors
Modification of the ester group Solid-state packing, charge injectionOrganic Light-Emitting Diodes (OLEDs)

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

Currently, the synthesis of methyl 4-amino-2,6-difluorobenzoate is not widely documented in publicly available literature, suggesting that its preparation likely follows conventional, multi-step organic synthesis routes. A plausible pathway could involve the nitration of a difluorobenzoic acid precursor, followed by reduction of the nitro group to an amine, and subsequent esterification.

However, future research is expected to focus on developing more efficient and innovative synthetic strategies. These could include:

Catalytic Methods: The development of novel catalytic systems, perhaps utilizing transition metals like palladium or copper, could enable a more direct and atom-economical synthesis. For instance, catalytic amination of a suitably activated difluorobenzoate precursor could offer a more streamlined approach. A related synthesis has been reported for ethyl 4-amino-3,5-difluorobenzoate, which was prepared from 4-amino-3,5-difluorobenzoic acid. nih.gov

Flow Chemistry: Continuous flow synthesis presents an opportunity to improve the safety, scalability, and efficiency of producing this compound. The precise control over reaction parameters in flow reactors could lead to higher yields and purity.

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Future research could explore the use of engineered enzymes for the amination or esterification steps, potentially leading to a more sustainable manufacturing process.

Design and Synthesis of Advanced Derivatives with Modified Properties

The true potential of this compound lies in its use as a scaffold for the creation of advanced derivatives with tailored properties. The presence of the amino and ester functionalities provides convenient handles for a variety of chemical modifications.

Table 1: Potential Derivative Classes and Their Modified Properties

Derivative ClassPotential ModificationTargeted PropertyPotential Application
Amides/Sulfonamides Acylation/sulfonylation of the amino groupAltered biological activity, improved solubilityPharmaceuticals, agrochemicals
Azobenzenes Diazotization and coupling reactionsPhoto-responsive behaviorPhotoswitchable materials, photopharmacology
Polymers Incorporation into polymer backbonesEnhanced thermal stability, altered optical propertiesHigh-performance materials, organic electronics
Fluorescent Probes Reaction with fluorogenic reagentsFluorescenceBiological imaging, sensing

Research into the derivatives of similar aminobenzoates has shown promise. For example, derivatives of methyl 4-aminobenzoate (B8803810) have been investigated as inhibitors of glutathione-related enzymes, highlighting the potential for biological activity. Furthermore, the synthesis of azobenzene (B91143) derivatives from the related ethyl 4-amino-3,5-difluorobenzoate suggests a pathway to creating photo-responsive materials. nih.gov The amino group can also be reacted with fluorogenic reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) to produce fluorescent derivatives, a strategy that could be applied to this compound for applications in biological imaging.

Investigation into Potential Biological Applications

The structural motifs present in this compound are found in many biologically active compounds, suggesting that its derivatives could have a range of therapeutic applications.

Kinase Inhibitors: The 2-aminopyrimidine (B69317) scaffold, which can be conceptually related to the aminobenzoate core, is a common feature in many kinase inhibitors used in oncology. google.com By designing and synthesizing derivatives of this compound that mimic the binding modes of known kinase inhibitors, novel anti-cancer agents could be discovered.

Agrochemicals: The difluorinated aromatic ring is a common feature in many modern herbicides and pesticides. The unique electronic properties conferred by the fluorine atoms can enhance the biological activity and metabolic stability of these molecules. Systematic derivatization of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Mechanistic Studies: Should biologically active derivatives emerge, detailed mechanistic studies will be crucial to understand their mode of action. This could involve identifying their molecular targets, elucidating their effects on cellular signaling pathways, and understanding their pharmacokinetic and pharmacodynamic properties.

Integration with High-Throughput Screening and Combinatorial Chemistry

The development of a robust and versatile synthetic chemistry for this compound will pave the way for its integration into modern drug discovery platforms.

Combinatorial Libraries: The amino and ester groups of this compound are well-suited for the construction of combinatorial libraries. By reacting the core scaffold with a diverse set of building blocks, large collections of novel compounds can be rapidly synthesized.

Solid-Phase Synthesis: The attachment of this compound to a solid support would facilitate the automated synthesis of peptide and small molecule libraries. redalyc.orgresearchgate.net This approach would streamline the purification process and enable the generation of large numbers of compounds for screening.

DNA-Encoded Libraries (DELs): The principles of DNA-encoded library synthesis, where a unique DNA tag is attached to each molecule, could be applied to derivatives of this compound. rsc.orgnih.gov This would allow for the screening of massive libraries against a wide range of biological targets.

High-Throughput Screening (HTS): The resulting compound libraries could be subjected to high-throughput screening to identify "hits" with desired biological activities. These hits would then serve as starting points for further lead optimization.

Q & A

Basic: What are optimal synthetic routes for preparing Methyl 4-amino-2,6-difluorobenzoate, and how can esterification efficiency be maximized?

Methodological Answer:
A two-step approach is recommended:

Esterification of precursor acids : Start with 4-amino-2,6-difluorobenzoic acid. Use trimethylsilyldiazomethane (TMS-diazomethane) in methanol/dichloromethane for esterification, as demonstrated for Methyl 4-bromo-2,6-difluorobenzoate synthesis (100% yield at 20°C) .

Amination (if starting from nitro intermediates) : Reduce 4-nitro-2,6-difluorobenzoate derivatives via catalytic hydrogenation (e.g., Pd/C, H₂) or sodium dithionite, ensuring inert conditions to prevent dehalogenation.

Key Optimization : Monitor reaction progress via TLC or LCMS. For esterification, maintain stoichiometric control of TMS-diazomethane to avoid side reactions.

Advanced: How can researchers address contradictions in reported yields during the amination of Methyl 2,6-difluoro-4-nitrobenzoate?

Methodological Answer:
Yield discrepancies often arise from competing side reactions (e.g., over-reduction or fluorine displacement). Mitigation strategies include:

  • Catalyst Selection : Use PtO₂ instead of Pd/C for nitro reductions to minimize defluorination .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and reduce radical pathways.
  • Temperature Control : Lower reaction temperatures (0–5°C) suppress side reactions.

Validation : Confirm product purity via ¹H/¹⁹F NMR to detect residual nitro groups or defluorinated byproducts .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹⁹F NMR : Resolve aromatic protons (δ ~6.5–7.5 ppm) and fluorine coupling patterns. For example, in Methyl 4-bromo-2,6-difluorobenzoate, the ¹H NMR shows a singlet for methoxy (δ 3.95 ppm) and doublets for aromatic protons .
  • LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 188 for the target compound) and monitor reaction progress.
  • Elemental Analysis : Verify C, H, N, F content to confirm stoichiometry.

Pitfall Avoidance : Use deuterated DMSO for NMR if amino group solvolysis is suspected .

Advanced: How do electron-withdrawing fluorine substituents influence the stability and reactivity of the amino group in this compound?

Methodological Answer:

  • Stability : Fluorine’s inductive effect increases the amino group’s susceptibility to oxidation. Store compounds under inert gas (N₂/Ar) at –20°C to prevent degradation.
  • Reactivity : The amino group’s nucleophilicity is reduced, necessitating stronger electrophiles for derivatization (e.g., acyl chlorides in DMF with DMAP catalyst).
  • Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., Methyl 4-aminobenzoate) to quantify electronic effects .

Advanced: How can this compound serve as a precursor for triazine-based heterocycles in medicinal chemistry?

Methodological Answer:

  • Triazine Synthesis : React with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under basic conditions (K₂CO₃, DMF) to form triazinylamino intermediates. For example, similar methods yielded 3-[[4-(4-cyanophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid derivatives .
  • Functionalization : Introduce phenoxy or methoxy groups at the triazine core via nucleophilic aromatic substitution (60–80°C, 12–24 h).

Analytical Confirmation : Use ¹³C NMR to verify triazine ring formation (δ ~165–175 ppm for C=N) .

Advanced: What strategies resolve regioselectivity challenges in electrophilic substitution reactions of this compound?

Methodological Answer:

  • Protection/Deprotection : Protect the amino group with tert-butoxycarbonyl (Boc) to direct electrophiles to the para-fluorine positions. Deprotect with TFA post-reaction .
  • Directed Metalation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate specific positions, enabling directed functionalization .

Case Study : In Methyl 3-amino-2,6-difluorobenzoate, protection with acetyl groups improved iodination yields at the 4-position .

Basic: How to troubleshoot low purity in this compound after column chromatography?

Methodological Answer:

  • Mobile Phase Optimization : Use hexane/EtOAc (4:1) with 1% acetic acid to mitigate amino group adsorption on silica.
  • Alternative Purification : Recrystallize from ethanol/water (7:3) to remove polar impurities.

Validation : Check purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-amino-2,6-difluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-2,6-difluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.